![molecular formula C10H13N3 B561316 1-(1H-ベンゾ[d]イミダゾール-2-イル)-N,N-ジメチルメタンアミン CAS No. 108274-97-1](/img/structure/B561316.png)
1-(1H-ベンゾ[d]イミダゾール-2-イル)-N,N-ジメチルメタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The benzimidazole moiety is known for its broad range of biological activities and is a core structure in many pharmacologically active compounds
科学的研究の応用
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzimidazole core.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
Imidazole derivatives have been known to interact with various biological targets, including tyrosine kinases .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, often leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. It’s also important to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and formic acid, leading to the formation of the benzimidazole ring. The resulting benzimidazole is then subjected to alkylation with N,N-dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reaction and to facilitate the separation and purification of the final product .
化学反応の分析
Types of Reactions: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
類似化合物との比較
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenyl-1H-benzimidazole: A derivative with a phenyl group at the 2-position.
N,N-Dimethyl-1H-benzimidazole-2-amine: A closely related compound with a similar substitution pattern.
Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylamino group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications .
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCAGYQGMMYDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651450 |
Source


|
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-97-1 |
Source


|
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the reactions involving 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine described in the research?
A1: The research highlights the use of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a starting material to synthesize a series of novel benzimidazole derivatives. [] This is significant because benzimidazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal properties. By modifying the structure of the parent compound, researchers aim to explore and potentially enhance these activities in the newly synthesized derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)

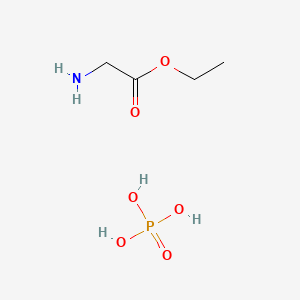
![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
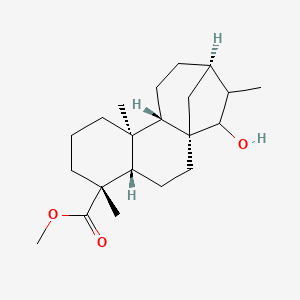
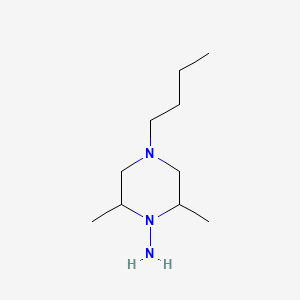

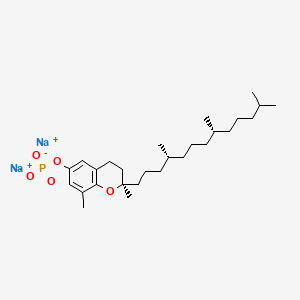
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)
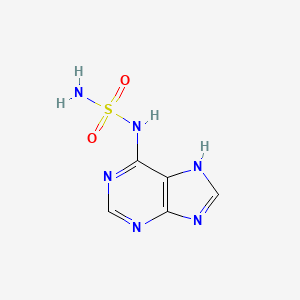
![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)
